molecular formula C14H4F5NO2 B14072290 2-(Perfluorophenyl)isoindoline-1,3-dione CAS No. 168417-28-5

2-(Perfluorophenyl)isoindoline-1,3-dione

Cat. No.: B14072290
CAS No.: 168417-28-5
M. Wt: 313.18 g/mol
InChI Key: AXQQMQSRMPOWDO-UHFFFAOYSA-N
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Description

2-(Perfluorophenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a perfluorophenyl group. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)isoindoline-1,3-dione typically involves the reaction of N-(perfluorophenyl)carbonimidoyl dichloride with aromatic compounds such as benzoic acid, benzoyl chloride, or phthalic anhydride in the presence of aluminum chloride (AlCl3) at elevated temperatures (around 170°C) . This reaction yields the desired isoindoline-1,3-dione derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as preparative thin-layer chromatography (TLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Perfluorophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(Perfluorophenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluorophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(Perfluorophenyl)isoindoline-1,3-dione is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

168417-28-5

Molecular Formula

C14H4F5NO2

Molecular Weight

313.18 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4F5NO2/c15-7-8(16)10(18)12(11(19)9(7)17)20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H

InChI Key

AXQQMQSRMPOWDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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